molecular formula CH5N3O B1202644 N-Hydroxyguanidine CAS No. 13115-21-4

N-Hydroxyguanidine

Cat. No.: B1202644
CAS No.: 13115-21-4
M. Wt: 75.07 g/mol
InChI Key: WFBHRSAKANVBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyguanidine is an organic compound belonging to the class of guanidines. It is characterized by the presence of a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N-Hydroxyguanidine plays a significant role in biochemical reactions, particularly in the context of nitric oxide synthesis. It interacts with inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide from L-arginine. This compound binds to the oxygenase domain of iNOS, where it undergoes oxidation to produce nitric oxide. This interaction is crucial for the regulation of nitric oxide levels in various physiological and pathological processes .

Additionally, this compound has been shown to interact with xanthine oxidase, an enzyme involved in the reduction of guanoxabenz, a derivative of this compound. This interaction highlights the compound’s role in redox reactions and its potential impact on cellular oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the production of nitric oxide through the interaction of this compound with iNOS can lead to the activation of signaling pathways involved in vasodilation, immune response, and neurotransmission. Moreover, nitric oxide produced from this compound can act as a signaling molecule that regulates gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to the active site of iNOS, where it undergoes oxidation to produce nitric oxide. This process involves the transfer of electrons and the formation of intermediate compounds that ultimately lead to the production of nitric oxide. Additionally, this compound can inhibit the activity of certain enzymes, such as xanthine oxidase, by acting as a substrate for reduction reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained production of nitric oxide and potential alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate nitric oxide production and influence cellular processes without causing significant adverse effects. At high doses, this compound may lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitric oxide synthesis and redox reactions. It interacts with enzymes such as iNOS and xanthine oxidase, which play key roles in its metabolism. The oxidation of this compound by iNOS leads to the production of nitric oxide, while its reduction by xanthine oxidase results in the formation of guanoxabenz. These metabolic pathways highlight the compound’s role in regulating nitric oxide levels and redox balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues can influence its bioavailability and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with iNOS occurs in the cytoplasm, where the enzyme is localized. The localization of this compound within specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitric oxide, cyanamides, and various substituted guanidines .

Scientific Research Applications

Comparison with Similar Compounds

N-Hydroxyguanidine is unique compared to other guanidines due to its hydroxyl substitution, which significantly influences its chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

2-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHRSAKANVBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6345-29-5 (sulfate[2:1])
Record name Hydroxyguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00156915
Record name Hydroxyguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13115-21-4
Record name Hydroxyguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13115-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxyguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanidine, hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyguanidine
Reactant of Route 2
N-Hydroxyguanidine
Reactant of Route 3
N-Hydroxyguanidine
Reactant of Route 4
N-Hydroxyguanidine
Reactant of Route 5
N-Hydroxyguanidine
Reactant of Route 6
N-Hydroxyguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.